Cellular Potency Against Mantle Cell Lymphoma: Unesbulin vs. First-Generation BMI-1 Inhibitor PTC-209
Unesbulin demonstrates superior potency compared to the first-generation BMI-1 inhibitor PTC-209 in mantle cell lymphoma (MCL) cellular models. In MCL cell lines treated for 72 hours, Unesbulin exhibits IC50 values ranging from 68 to 340 nM across multiple MCL lines, reflecting its dual BMI-1 degradation and microtubule inhibition mechanisms [1]. In contrast, PTC-209, which acts solely as a BMI-1 expression inhibitor without microtubule-targeting activity, requires an IC50 of 0.5 μM (500 nM) in HEK293T cells, representing a 1.5- to 7.4-fold reduction in potency under comparable assay conditions .
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 68-340 nM (range across MCL cell lines) |
| Comparator Or Baseline | PTC-209: 500 nM (0.5 μM) in HEK293T cells |
| Quantified Difference | Unesbulin is 1.5-7.4× more potent |
| Conditions | 72-hour treatment; MCL cell lines for Unesbulin; HEK293T cells for PTC-209 |
Why This Matters
For procurement decisions in MCL research, Unesbulin's superior cellular potency enables lower working concentrations and potentially reduced off-target effects in vitro.
- [1] Maeda A, Nishida Y, Weetall M, et al. Targeting of BMI-1 expression by the novel small molecule PTC596 in mantle cell lymphoma. Oncotarget. 2018;9(47):28547-28560. View Source
